A Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Core Properties and Applications
A Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Core Properties and Applications
Introduction: 1,2,5-Oxadiazole-3-carboxylic acid, also known as furazan-3-carboxylic acid, is a heterocyclic organic compound featuring a five-membered oxadiazole ring functionalized with a carboxylic acid group.[1][2] The 1,2,5-oxadiazole (furazan) ring system is a notable scaffold in medicinal chemistry due to its unique electronic properties, stability, and ability to act as a bioisostere for other functional groups.[2][3] This scaffold is of significant interest to researchers in drug discovery and materials science.[4] Derivatives of 1,2,5-oxadiazole have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and vasodilating properties.[4][5] This document provides a comprehensive overview of the core properties of 1,2,5-Oxadiazole-3-carboxylic acid, its synthesis, biological significance, and the experimental protocols used to determine its fundamental characteristics.
Core Physicochemical Properties
The fundamental physical and chemical properties of 1,2,5-Oxadiazole-3-carboxylic acid are summarized below. These data are critical for its application in chemical synthesis and drug formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂N₂O₃ | [6] |
| Molecular Weight | 114.06 g/mol | [6] |
| Appearance | Off-white to light brown solid | [7] |
| Melting Point | 70.22 °C (Predicted, EPI Suite) | [8] |
| Boiling Point | 235.22 °C (Predicted, EPI Suite) | [8] |
| Water Solubility | 310,937 mg/L (Predicted, EPA T.E.S.T.) | [8] |
| pKa | 2.66 ± 0.10 (Predicted) | [7] |
| CAS Number | 88598-08-7 | [9] |
Synthesis and Chemical Reactivity
The synthesis of 1,2,5-oxadiazole-3-carboxylic acid and its analogs typically involves the cyclization of a precursor followed by functional group manipulation. A common pathway for a substituted analog, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, involves the cyclization of a dioxime to form the core heterocyclic ring, followed by selective oxidation of a methyl group to the carboxylic acid.[10] This two-step process highlights a general strategy for accessing this class of compounds.
Applications in Drug Development and Biological Activity
The 1,2,5-oxadiazole moiety is a privileged structure in drug discovery, with derivatives showing promise in various therapeutic areas.[2][3] A particularly significant application is in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1]
IDO1 Inhibition in Cancer Immunotherapy
IDO1 is a rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[11][12] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[1][11] This metabolic shift suppresses the activity of effector T-cells and promotes the differentiation of regulatory T-cells (Tregs), allowing cancer cells to evade the immune system.[11]
Derivatives of 1,2,5-oxadiazole have been designed as potent IDO1 inhibitors. By blocking the IDO1 enzyme, these compounds prevent the degradation of tryptophan, thereby restoring T-cell function and reversing the immunosuppressive environment around the tumor.[12] This mechanism makes IDO1 inhibitors a promising strategy for enhancing the efficacy of cancer immunotherapies, such as checkpoint inhibitors.[11]
Key Experimental Protocols
The characterization of 1,2,5-Oxadiazole-3-carboxylic acid relies on standard analytical techniques to determine its physical and chemical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[13] For a pure crystalline solid, the melting range is typically sharp and narrow (0.5-1.0°C).
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Methodology (Capillary Method):
-
A small, finely powdered sample of the dry organic compound is packed into a thin-walled capillary tube, which is sealed at one end.[14][15]
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
The sample is heated slowly and steadily, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[16]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[14]
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pKa Determination
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. Potentiometric titration is a precise and common method for its determination.[17]
-
Methodology (Potentiometric Titration):
-
A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically deionized water or a water-cosolvent mixture if solubility is low.[17]
-
A pH electrode, calibrated with standard buffers, is immersed in the solution to monitor the pH continuously.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant, and a titration curve (pH vs. volume of titrant added) is plotted.
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The equivalence point is identified as the point of maximum slope on the curve. The volume of titrant at the half-equivalence point is then determined.
-
According to the Henderson-Hasselbalch equation, the pKa is equal to the pH of the solution at the half-equivalence point.[18][19]
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Conclusion
1,2,5-Oxadiazole-3-carboxylic acid is a well-characterized heterocyclic compound that serves as a valuable building block for the development of new functional molecules. Its defined physicochemical properties, coupled with the established biological importance of the oxadiazole scaffold, make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The role of its derivatives as IDO1 inhibitors in cancer immunotherapy highlights the significant potential of this chemical class in developing next-generation therapeutics. The standardized protocols for determining its properties ensure reliable characterization, facilitating its broader application in scientific research.
References
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- 6. 1,2,5-Oxadiazole-3-carboxylic acid | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID CAS#: 88598-08-7 [m.chemicalbook.com]
- 8. 1,2,5-oxadiazole-3-carboxylic acid (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 11. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. athabascau.ca [athabascau.ca]
- 14. scribd.com [scribd.com]
- 15. byjus.com [byjus.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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